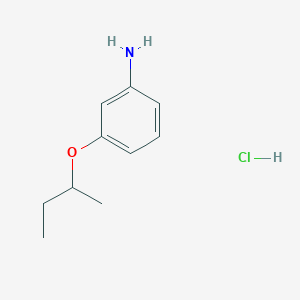

3-(Butan-2-yloxy)aniline hydrochloride

Description

Properties

IUPAC Name |

3-butan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-5-9(11)7-10;/h4-8H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGBCFQDHHUANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Butan-2-yloxy Intermediate

The key intermediate, butan-2-yloxy , is typically synthesized via nucleophilic substitution reactions where an appropriate alcohol or alkoxide reacts with a suitable electrophile.

A common approach involves the Williamson ether synthesis, where butan-2-ol is converted into its corresponding alkoxide, which then reacts with a halogenated aromatic compound or related electrophile.

Alternatively, direct substitution of a halogenated butane derivative with a phenolic or aniline derivative can be employed, often under basic conditions.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous acetone or tetrahydrofuran (THF) |

| Base | Potassium carbonate or sodium hydride |

| Temperature | Reflux (around 60-80°C) |

| Duration | 4-12 hours |

- Use of aprotic solvents like THF enhances nucleophilicity.

- Excess base ensures complete deprotonation of the alcohol, facilitating nucleophilic attack.

Coupling with Aniline Derivatives

The amino group of aniline derivatives is introduced via nucleophilic aromatic substitution or amide formation, depending on the specific route.

A notable method involves the reaction of the butan-2-yloxy intermediate with 3-nitroaniline or 3-aminobenzene derivatives under catalytic conditions, followed by reduction if necessary.

Alternatively, direct amination of halogenated aromatic compounds with aniline in the presence of a palladium catalyst or copper-mediated coupling can be employed.

| Parameter | Details |

|---|---|

| Catalyst | Palladium or copper catalysts (e.g., Pd(PPh₃)₄, CuI) |

| Base | Cesium carbonate, potassium tert-butoxide |

| Solvent | Toluene, dimethylformamide (DMF), or ethanol |

| Temperature | 80-120°C |

| Duration | 6-24 hours |

- The choice of catalyst and solvent significantly impacts the coupling efficiency.

- Microwave-assisted synthesis has been reported to accelerate this step with high yields.

Formation of the Hydrochloride Salt

The free base 3-(Butan-2-yloxy)aniline is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution.

The typical procedure involves dissolving the free base in a suitable solvent such as ethanol or methanol, followed by bubbling HCl gas or adding an HCl solution dropwise.

The mixture is stirred at room temperature or slightly cooled to precipitate the hydrochloride salt, which is then filtered, washed, and dried under vacuum.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or methanol |

| HCl Source | Gaseous HCl or aqueous HCl (1-2 M) |

| Temperature | 0-25°C |

| Duration | 1-4 hours |

- The salt formation step is crucial for enhancing compound stability and facilitating purification.

- Recrystallization from ethanol/water mixtures yields high-purity hydrochloride.

Data Table Summarizing Preparation Methods

Notes and Recommendations

- Purity and Characterization: Employ spectroscopic techniques such as NMR, IR, and HRMS to confirm structure and purity at each stage.

- Reaction Optimization: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Safety Precautions: Handling of HCl gas and reactive catalysts requires appropriate safety measures, including fume hoods and protective equipment.

- Environmental Considerations: Use of greener solvents and waste minimization strategies are recommended for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Butan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in studying cellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-(butan-2-yloxy)aniline hydrochloride with five structurally related aniline derivatives:

Key Structural and Functional Differences

Allylescaline hydrochloride’s 3,5-dimethoxy-4-propenyloxy substituents create a mescaline-like structure, enabling receptor binding in neurological research, unlike the simpler alkoxy group in the target compound .

Synthesis Efficiency :

- 3-[(Phenylsulfonyl)methyl]aniline hydrochloride achieved a 91% yield via acetylation and hydrolysis, suggesting robust synthetic routes for sulfonyl-substituted anilines . In contrast, nitro-to-amine reductions for similar compounds (e.g., nitro sulfones) failed under standard hydrogenation conditions, highlighting the sensitivity of substituents to reaction pathways .

Physicochemical Properties :

- The oxolan-2-ylmethoxy group in 3-(oxolan-2-ylmethoxy)aniline hydrochloride introduces a cyclic ether, likely improving solubility in organic solvents compared to the linear butan-2-yloxy chain .

- Metabutoxycaine hydrochloride ’s benzoate ester and tertiary amine structure contribute to its use as a local anesthetic, whereas the primary amine in this compound may favor different biochemical interactions .

Biological Activity

3-(Butan-2-yloxy)aniline hydrochloride, with the chemical formula C10H16ClNO, is an organic compound derived from aniline. This compound features a butan-2-yloxy substituent on the benzene ring, which influences its biological activity and chemical reactivity. It is primarily used in organic synthesis and has potential applications in biological research and medicine.

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with 2-bromobutane in the presence of a base like potassium carbonate, utilizing dimethylformamide (DMF) as a solvent under elevated temperatures. The final product is obtained by treating the resultant compound with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The butan-2-yloxy group enhances its lipophilicity, facilitating better membrane penetration and cellular uptake, which is crucial for its role in biochemical assays and potential therapeutic applications.

In Vitro Studies

Research indicates that this compound can influence enzyme interactions significantly. For instance, it has been employed in studies focusing on type III secretion systems (T3SS) in pathogenic bacteria. In one study, high concentrations of this compound resulted in approximately 50% inhibition of T3SS activity, highlighting its potential as a therapeutic agent against bacterial infections .

Applications in Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing other organic compounds.

- Biochemical Assays : The compound is utilized to probe enzyme interactions and cellular processes.

- Drug Development : Investigated for its therapeutic properties, particularly in developing drugs targeting bacterial virulence factors .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3-(Methoxy)aniline hydrochloride | Methoxy group | Moderate enzyme interaction |

| 3-(Ethoxy)aniline hydrochloride | Ethoxy group | Lower lipophilicity than butoxy variant |

| This compound | Butan-2-yloxy group | Enhanced membrane penetration; significant T3SS inhibition |

The unique butan-2-yloxy substituent distinguishes this compound from its analogs, providing it with specific properties that make it more effective in certain biological contexts.

Case Studies

- Type III Secretion System Inhibition : In a study assessing various compounds' effects on T3SS activity, this compound demonstrated significant inhibition at concentrations around 50 µM. This suggests potential for developing new antibacterial therapies targeting virulence mechanisms in pathogens like E. coli .

- Enzyme Interaction Studies : Another investigation highlighted how this compound could serve as a probe for studying specific enzyme activities related to drug metabolism, showcasing its versatility in biochemical research applications.

Q & A

Q. Key considerations :

- Use inert atmosphere to prevent oxidation of the aniline group.

- Monitor reaction progress via TLC or HPLC ().

What analytical techniques are recommended for characterizing this compound?

Basic

A multi-technique approach ensures structural and purity validation:

How does the butan-2-yloxy substituent influence reactivity in nucleophilic reactions?

Advanced

The substituent’s steric and electronic effects modulate reactivity:

- Steric hindrance : The branched butan-2-yloxy group reduces accessibility for electrophilic attack at the ortho/para positions ().

- Electronic effects : The ether oxygen donates electron density via resonance, activating the aromatic ring for electrophilic substitution but deactivating it toward oxidation ().

Q. Experimental validation :

- Compare reaction rates with analogs (e.g., methoxy or linear alkoxy groups) in nitration or halogenation reactions.

- Computational modeling (DFT) can predict regioselectivity ().

What stability considerations apply under varying pH conditions?

Advanced

The compound’s stability depends on protonation states and hydrolysis susceptibility:

Q. Mitigation strategies :

- Store as a hydrochloride salt at -20°C in anhydrous conditions ().

- Avoid buffers with oxidizing agents (e.g., peroxides).

How can computational methods predict catalytic or biological activity?

Q. Advanced

- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) using the compound’s 3D structure ().

- QSAR models : Correlate substituent effects (e.g., logP of butan-2-yloxy group) with bioavailability or toxicity ().

Validation : Compare predictions with in vitro assays (e.g., metabolic stability in liver microsomes).

What purification strategies resolve synthesis byproducts?

Q. Advanced

Note : Monitor for residual solvents (e.g., ethanol) via GC-MS.

How is the compound utilized in pharmaceutical intermediate synthesis?

Q. Advanced

- Drug coupling : The aniline group serves as a precursor for amide or urea linkages in kinase inhibitors ().

- Prodrug design : The hydrochloride salt enhances aqueous solubility for in vivo studies ().

Case study : Analogous compounds (e.g., Allylescaline hydrochloride) are used in forensic research for structural-activity studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.